molecular formula C19H16Cl2N4O2 B3134910 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea CAS No. 400084-75-5

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea

Cat. No. B3134910
CAS RN: 400084-75-5
M. Wt: 403.3 g/mol
InChI Key: BVKHCYDQKJRCEK-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea is a useful research compound. Its molecular formula is C19H16Cl2N4O2 and its molecular weight is 403.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomarker Studies

Research indicates that compounds structurally similar to N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea are used as biomarkers in various studies. For example, in a study assessing exposure to chlorpyrifos, urinary TCPy (trichloro-2-pyridinol) was used as a biomarker. This compound is structurally related and helps in assessing the dose-effect relationship between urinary TCPy and plasma butyrylcholinesterase as well as red blood cell acetylcholinesterase in humans exposed occupationally to chlorpyrifos (Farahat et al., 2011).

Carcinogen Exposure Assessment

Another study focused on metabolic activation of NNK, a tobacco-specific carcinogen. The study measured the sum of keto acid and hydroxy acid, which are principal end products of NNK metabolism pathways, in smokers. The chemical structure of NNK includes pyridinyl components, which are similar to the compound . The study concluded that NNK metabolic activation is a quantitatively significant pathway in smokers, accounting for a considerable portion of total urinary excretion of NNK metabolites (Stepanov et al., 2008).

Drug Metabolism Studies

Compounds structurally similar to N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea are also used in studies assessing drug metabolism and disposition. For instance, 6-chloro-2-pyridylmethyl nitrate, a new antianginal drug, and its urinary metabolite were quantitatively determined using gas chromatography. The study revealed significant interindividual variability in plasma clearance and established that metabolite 1 was the main metabolite in human urine (Terada et al., 1989).

Environmental Health Perspectives

Studies also explore the effects of chemicals structurally related to N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea on human health in an environmental context. For example, research on the effects of 1,4-dichlorobenzene exposure on kidney, liver, and hematological functions of workers in insect repellent factories highlighted the importance of protective equipment and revealed the impact of exposure to 1,4-DCB on urinary 2,5-DCP concentration, WBC count, and ALT activity (Hsiao et al., 2009).

Toxicology and Biomonitoring

Further, in the silicone industry, the decomposition products of Bis(2,4-dichlorobenzoyl)peroxide were studied for their internal exposure to employees. The study found a significant uptake of decomposition products, affecting employees in all work areas, with levels depending on the work task. This highlights the importance of monitoring and reducing exposure, especially considering the carcinogenic potential of some of the compounds involved (Schettgen et al., 2022).

properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c20-15-6-3-7-16(21)14(15)12-25-10-4-8-17(18(25)26)24-19(27)23-11-13-5-1-2-9-22-13/h1-10H,11-12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKHCYDQKJRCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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